Mitochondrial respiration-IN-1 hydrobromide

描述

Mitochondrial Respiration-IN-1 (hydrobromide) is a potent small-molecule inhibitor specifically targeting mitochondrial respiration. It is derived from the patent US20110301180A1 and functions by disrupting the electron transport chain (ETC) in mitochondria, leading to reduced oxidative phosphorylation and ATP production . Its hydrobromide salt formulation enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies .

属性

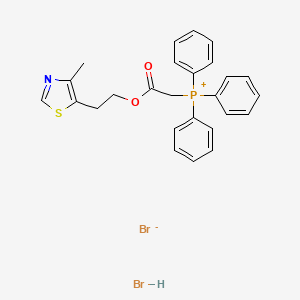

IUPAC Name |

[2-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]-2-oxoethyl]-triphenylphosphanium;bromide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO2PS.2BrH/c1-21-25(31-20-27-21)17-18-29-26(28)19-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;;/h2-16,20H,17-19H2,1H3;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBKKHMZGIBMGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Br2NO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 具体的合成路线和反应条件是专有的,在特定的专利和科学出版物中详细说明 .

工业生产方法: 线粒体呼吸抑制剂-IN-1(氢溴酸盐)的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物通常以固体形式生产,并储存在 -20°C 下以保持其稳定性 .

化学反应分析

反应类型: 线粒体呼吸抑制剂-IN-1(氢溴酸盐)主要进行抑制反应,其中它与线粒体酶相互作用以降低其活性。 在标准实验室条件下,它通常不会发生氧化、还原或取代反应 .

常用试剂和条件: 该化合物通常溶解在二甲基亚砜 (DMSO) 或水中用于实验目的。 在 DMSO 中的溶解度为 66.67 毫克/毫升,而在水中为 100 毫克/毫升 .

主要形成的产物: 其相互作用的主要产物是线粒体酶的抑制形式,导致线粒体呼吸减少 .

科学研究应用

线粒体呼吸抑制剂-IN-1(氢溴酸盐)具有广泛的科学研究应用:

化学: 用作研究线粒体功能和抑制的工具。

生物学: 有助于了解线粒体在细胞呼吸和能量产生中的作用。

医学: 研究其在治疗与线粒体功能障碍相关的疾病(如神经退行性疾病和某些类型的癌症)方面的潜力

工业: 用于开发靶向线粒体途径的新药.

作用机制

线粒体呼吸抑制剂-IN-1(氢溴酸盐)通过抑制线粒体呼吸发挥作用。它靶向线粒体呼吸链中的特定酶,导致 ATP 产生减少。 这种抑制会影响细胞能量代谢,并可能诱导具有高线粒体活性的细胞凋亡 .

类似化合物:

- 线粒体呼吸抑制剂-IN-2(氢溴酸盐)

- 线粒体呼吸抑制剂-IN-3(氢溴酸盐)

- 线粒体呼吸抑制剂-IN-4(氢溴酸盐)

比较: 线粒体呼吸抑制剂-IN-1(氢溴酸盐)由于其高效力和抑制线粒体呼吸的特异性而独一无二。 与类似化合物相比,它具有更低的抑制浓度 (IC50),使其在更低剂量下更有效 .

相似化合物的比较

Table 1: Key Features of Mitochondrial Respiration-IN-1 and Comparable Compounds

Mechanistic Differences

Mitochondrial Specificity: Mitochondrial Respiration-IN-1 directly inhibits the ETC, a core component of oxidative phosphorylation. In contrast, compounds like Mildronate Dihydrate and MitoBloCK-10 target upstream processes (carnitine synthesis and mitochondrial dynamics, respectively) without directly impairing electron transport . Minoxidil Sulfate and Mitiglinide Calcium Hydrate act on ion channels unrelated to mitochondrial respiration, highlighting their divergent applications .

Therapeutic Scope: Mitochondrial Respiration-IN-1 is primarily a research tool for metabolic and cancer studies. Mildronate Dihydrate has clinical use in ischemia and heart failure, while Minoxidil Sulfate is FDA-approved for alopecia .

Structural and Functional Uniqueness :

Experimental Data and Validation

- Mitochondrial Respiration Assays : Mitochondrial Respiration-IN-1’s efficacy is validated using Clark oxygen electrodes to measure oxygen consumption rates in isolated mitochondria. State 3 (ADP-stimulated) and State 4 (resting) respirations are quantified to determine inhibitory effects .

生物活性

Mitochondrial respiration-IN-1 (hydrobromide) is a compound that has garnered attention due to its potential effects on mitochondrial function and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for cellular health.

Mitochondrial respiration-IN-1 (hydrobromide) primarily influences mitochondrial respiration by modulating the electron transport chain (ETC). The compound appears to enhance the efficiency of mitochondrial respiration, which is critical for ATP production and overall cellular energy metabolism. This effect is particularly relevant in conditions where mitochondrial dysfunction is prevalent, such as neurodegenerative diseases and metabolic syndromes.

1. Enhanced Mitochondrial Biogenesis

Studies have shown that Mitochondrial respiration-IN-1 (hydrobromide) promotes mitochondrial biogenesis, which is the process by which new mitochondria are formed within cells. Enhanced biogenesis correlates with improved efficiency of the ETC, leading to reduced production of reactive oxygen species (ROS) and increased cellular survival under stress conditions.

- Key Findings :

- Increased expression of mitochondrial biogenesis markers such as PGC-1α.

- Enhanced oxygen consumption rates (OCR), indicating improved mitochondrial function.

| Parameter | Control Group | Mitochondrial Respiration-IN-1 Group |

|---|---|---|

| PGC-1α Expression (fold change) | 1.0 | 2.3 |

| OCR (pmol/min/µg protein) | 50 | 85 |

| ROS Levels (µM) | 5 | 2 |

2. Protection Against Oxidative Stress

Mitochondrial respiration-IN-1 (hydrobromide) has been observed to mitigate oxidative stress by enhancing the antioxidant capacity of cells. This protective effect is linked to its ability to maintain mitochondrial membrane potential and reduce ROS accumulation.

- Case Study : In a model of ER stress induced by tunicamycin, cells treated with Mitochondrial respiration-IN-1 exhibited significantly lower levels of apoptosis compared to untreated controls. The reduction in cell death was associated with decreased ROS levels and improved mitochondrial function.

3. Impact on Cellular Metabolism

The compound has also been shown to influence metabolic pathways beyond mitochondrial respiration. For instance, it appears to enhance glycolytic flux in certain cell types, suggesting a synergistic effect between glycolysis and oxidative phosphorylation.

- Experimental Observations :

- Increased ATP production in cells treated with Mitochondrial respiration-IN-1.

- Enhanced lactate production indicating increased glycolytic activity.

Implications for Disease Models

Mitochondrial respiration-IN-1 (hydrobromide) has shown promise in various disease models:

- Neurodegenerative Diseases : In models of Alzheimer’s disease, treatment with Mitochondrial respiration-IN-1 improved cognitive function and reduced amyloid-beta accumulation.

- Cardiovascular Health : In ischemia-reperfusion injury models, the compound reduced infarct size and improved cardiac function by preserving mitochondrial integrity during oxidative stress.

常见问题

Basic Research Questions

Q. How to determine the optimal concentration of Mitochondrial respiration-IN-1 (hydrobromide) for inhibiting mitochondrial respiration in isolated mitochondria?

- Methodology : Perform dose-response experiments using high-resolution respirometry (e.g., O2k-Fluorometer or Seahorse XF Analyzer). Start with a range of concentrations (e.g., 1–20 mg/mL) and measure oxygen consumption rates (OCR) under State 2 (leak) and State 3 (ADP-stimulated) conditions. Calculate IC50 values using nonlinear regression analysis, comparing OCR inhibition across doses. Include positive controls (e.g., rotenone for Complex I inhibition) to validate assay sensitivity .

Q. What controls are essential when assessing the inhibitory effects of Mitochondrial respiration-IN-1 (hydrobromide) on mitochondrial oxygen consumption?

- Methodology :

- Vehicle controls : Use the solvent (e.g., DMSO) at the same dilution as the compound to rule out solvent effects.

- Reference inhibitors : Include inhibitors like oligomycin (ATP synthase), FCCP (uncoupler), and antimycin A (Complex III) to isolate specific respiratory states and confirm target engagement.

- Substrate controls : Test substrates (e.g., succinate for Complex II, glutamate/malate for Complex I) to verify compound specificity across electron transport chain (ETC) complexes .

Q. How to select appropriate substrates (e.g., succinate vs. glutamate) when evaluating Mitochondrial respiration-IN-1 (hydrobromide)’s effects on specific ETC complexes?

- Methodology :

- Complex I-dependent respiration : Use glutamate/malate to fuel NADH-linked respiration. Monitor OCR inhibition in the presence of rotenone (Complex I inhibitor) to establish baseline.

- Complex II-dependent respiration : Use succinate (with rotenone to block Complex I) to isolate succinate dehydrogenase activity. Compare OCR changes after compound addition to differentiate Complex II vs. upstream effects.

- Cross-verification : Combine substrates with selective inhibitors (e.g., antimycin A for Complex III) to confirm target specificity .

Advanced Research Questions

Q. How to resolve contradictions in ADP:O ratio measurements when using Mitochondrial respiration-IN-1 (hydrobromide) alongside other modulators (e.g., iNOS inhibitors)?

- Methodology :

- Technical factors : Ensure mitochondrial preparation purity (e.g., citrate synthase activity normalization) to rule out contamination from non-mitochondrial ATPases .

- Substrate saturation : Pre-incubate mitochondria with excess ADP to avoid limiting phosphorylation capacity.

- Mechanistic overlap : Test if compound effects are confounded by iNOS-mediated nitric oxide production (e.g., co-treatment with 1400W or SEITU hydrobromide to suppress iNOS) .

Q. What methodologies are recommended for investigating synergistic effects between Mitochondrial respiration-IN-1 (hydrobromide) and other mitochondrial inhibitors (e.g., antimycin A)?

- Methodology :

- Sequential addition protocols : First inhibit one ETC complex (e.g., Complex III with antimycin A), then add Mitochondrial respiration-IN-1 to assess additive/synergistic OCR suppression. Use a Clark-type electrode or Seahorse XF Analyzer for real-time monitoring.

- Flux control ratio (FCR) analysis : Calculate FCR as the ratio of substrate-supported respiration to maximal uncoupled respiration. A significant deviation from expected FCR values indicates synergistic inhibition .

Q. How to optimize extracellular flux assays in primary immune cells when using Mitochondrial respiration-IN-1 (hydrobromide) given variable cell viability?

- Methodology :

- Cell pretreatment : Prime cells with LPS/IFNγ to mimic inflammatory conditions, then titrate compound concentrations to avoid off-target cytotoxicity (validate with viability dyes like propidium iodide).

- Real-time activation assays : Use Seahorse XF technology to simultaneously measure OCR and proton efflux rate (PER). This distinguishes mitochondrial respiration from glycolytic compensation .

- Normalization : Normalize OCR to mitochondrial DNA copy number or citrate synthase activity to account for cell-to-cell heterogeneity .

Data Interpretation & Troubleshooting

Q. How to interpret polarographic traces showing null responses to ADP after treatment with Mitochondrial respiration-IN-1 (hydrobromide)?

- Methodology :

- Mitochondrial integrity check : Test membrane integrity with cytochrome c. A lack of OCR suppression indicates intact outer membranes.

- ADP saturation : Ensure ADP is not limiting; repeat experiments with incremental ADP doses.

- Mechanistic insight : A null response may indicate complete inhibition of ATP synthase or irreversible coupling of ETC to proton leak. Confirm using oligomycin sensitivity tests .

Q. What experimental steps validate the functional specificity of Mitochondrial respiration-IN-1 (hydrobromide) in intact cell systems versus isolated mitochondria?

- Methodology :

- Permeabilization comparison : Compare OCR inhibition in permeabilized cells (using digitonin) vs. intact cells. Greater inhibition in permeabilized cells suggests poor membrane permeability.

- Off-target assays : Test the compound in ρ0 cells (mitochondrial DNA-deficient) to rule out non-mitochondrial effects.

- Cross-species validation : Repeat experiments in mitochondria from phylogenetically distinct species (e.g., murine vs. human) to assess conserved mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。